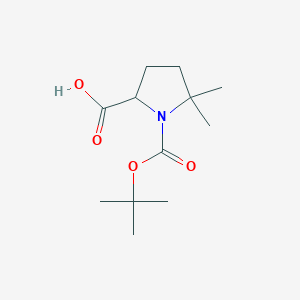

1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid

描述

1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid (CAS: 900158-99-8) is a specialized organic compound with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.3 g/mol . It features a pyrrolidine ring substituted with two methyl groups at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position, alongside a carboxylic acid moiety at the 2-position. This structural configuration makes it a valuable intermediate in organic synthesis, particularly in peptide chemistry, where the Boc group serves to protect amines during multi-step reactions .

The compound is supplied with a purity of >97.00% and is strictly designated for research purposes. It requires careful storage: solutions are stable for 6 months at -80°C or 1 month at -20°C, with recommendations to avoid repeated freeze-thaw cycles. Solubility can be enhanced by heating to 37°C and sonication .

属性

IUPAC Name |

5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPBDVPSCZYAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1C(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697074 | |

| Record name | 1-(tert-Butoxycarbonyl)-5,5-dimethylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900158-99-8 | |

| Record name | 1-(tert-Butoxycarbonyl)-5,5-dimethylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid (Boc-DMPCA) is a pyrrolidine derivative with potential applications in medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions. The biological activity of Boc-DMPCA has been explored in various studies, particularly concerning its role as a building block in peptide synthesis and its potential pharmacological effects.

- IUPAC Name : (R)-1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid

- CAS Number : 900158-99-8

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.31 g/mol

- Purity : Typically ≥95% .

Enzyme Inhibition

Boc-DMPCA has been investigated for its inhibitory effects on various enzymes. In a study comparing several carboxylic acid derivatives, Boc-DMPCA exhibited moderate inhibition of angiotensin-converting enzyme (ACE). The I50 value for Boc-DMPCA was found to be approximately 0.07 µM, indicating it possesses significant ACE inhibitory activity compared to derivatives with phosphoric and hydroxamic acid substitutions, which showed higher I50 values .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of Boc-DMPCA suggests favorable absorption characteristics:

- GI Absorption : High

- Blood-Brain Barrier (BBB) Permeability : Yes

- P-glycoprotein Substrate : No

These properties indicate that Boc-DMPCA may have potential for central nervous system (CNS) applications .

Case Study 1: ACE Inhibition in Hypertensive Models

In an experimental model involving renal hypertensive rats, Boc-DMPCA was administered at a dosage of 10 mg/kg. The results indicated no significant effect on blood pressure or heart rate, suggesting that while it is a potent ACE inhibitor in vitro, its efficacy may not translate directly to in vivo conditions without further modifications or optimizations .

Case Study 2: Synthesis of Peptide Analogues

Boc-DMPCA has been utilized as a precursor in the synthesis of various peptide analogues. For instance, modifications at the C(5) position of pyrrolidine derivatives have yielded compounds with enhanced selectivity for nicotinic acetylcholine receptors (nAChRs), demonstrating the versatility of Boc-DMPCA in drug design .

Research Findings

科学研究应用

Drug Development

Boc-DMPCA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity and selectivity. For instance:

- Anticancer Agents : Research has indicated that derivatives of Boc-DMPCA exhibit significant cytotoxicity against cancer cell lines, making it a candidate for further development in anticancer therapies .

- Antiviral Agents : The compound has been utilized in the synthesis of antiviral drugs, particularly those targeting viral replication mechanisms. Its ability to form stable complexes with viral proteins enhances therapeutic efficacy .

Peptide Synthesis

Boc-DMPCA is widely used as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group is particularly beneficial due to its stability under basic conditions and ease of removal under acidic conditions. This property facilitates the stepwise synthesis of peptides while maintaining the integrity of sensitive functional groups.

Building Block for Complex Molecules

Boc-DMPCA is employed as a building block in the synthesis of more complex organic molecules. Its unique pyrrolidine structure allows for diverse functionalization, leading to various derivatives that can be tailored for specific applications in medicinal chemistry.

Combinatorial Chemistry

In combinatorial chemistry, Boc-DMPCA is used to generate libraries of compounds that can be screened for biological activity. This approach accelerates the discovery of new drug candidates by allowing rapid synthesis and evaluation of multiple derivatives .

Synthesis of Anticancer Compounds

A study demonstrated the synthesis of novel anticancer agents using Boc-DMPCA as a precursor. The resulting compounds showed promising activity against several cancer cell lines, indicating potential for further development into therapeutic agents .

Development of Antiviral Drugs

Research highlighted the use of Boc-DMPCA in creating antiviral compounds targeting HIV protease inhibitors. The modifications made to Boc-DMPCA enhanced the binding affinity to the target enzyme, showcasing its utility in antiviral drug design .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Drug Development | Intermediate for synthesizing anticancer and antiviral agents | Cytotoxic derivatives against cancer cell lines |

| Peptide Synthesis | Protecting group for sensitive functional groups in peptide chains | Stepwise peptide synthesis |

| Synthetic Applications | Building block for complex organic molecules | Libraries for combinatorial chemistry |

相似化合物的比较

Tetrahydropyran-2-carboxylic Acid (CAS: 51673-83-7)

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.14 g/mol

- Key Features : A six-membered tetrahydropyran ring with a carboxylic acid group. Unlike the target compound, it lacks a Boc group and methyl substituents.

- Applications : Used as a chiral building block in pharmaceuticals and asymmetric synthesis .

N-(Tert-butoxycarbonyl) Glycine

- Molecular Formula: C₇H₁₃NO₄ (estimated)

- Molecular Weight : ~175.18 g/mol

- Key Features: A linear Boc-protected amino acid. The absence of a cyclic structure reduces steric hindrance, enhancing its reactivity in peptide coupling reactions .

Tert-Butyl 4R 4-Amino-3,3-dimethylpyrrolidine-1-carboxylate (CAS: 70006-38-1)

- Molecular Formula: C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- Key Features: A Boc-protected pyrrolidine derivative with an amino group instead of a carboxylic acid. This substitution shifts its utility toward amine-protection strategies in nucleoside or alkaloid synthesis .

Comparative Data Table

准备方法

Direct Boc Protection of 5,5-Dimethylpyrrolidine-2-carboxylic Acid

The most straightforward and commonly reported method involves the reaction of 5,5-dimethylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base and a catalyst.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| 5,5-Dimethylpyrrolidine-2-carboxylic acid, Boc2O | DMAP, triethylamine, 1,4-dioxane/water, 20 °C, 4 h | 91% | Alonso De Diego et al., 2006 |

- Catalyst/Base: 4-(Dimethylamino)pyridine (DMAP) and triethylamine facilitate the nucleophilic attack on Boc2O and neutralize the acid formed.

- Solvent: A mixture of 1,4-dioxane and water provides a suitable medium balancing solubility and reaction kinetics.

- Temperature and Time: Mild temperature (20 °C) and short reaction time (4 hours) make this method practical and efficient.

This method yields the Boc-protected compound in high purity and yield, making it the preferred approach for preparative purposes.

Multi-step Synthesis via Cyclization and Functional Group Transformations (Patent Method)

A more elaborate synthetic route is described in patent EP3015456A1, which outlines a preparation method for pyrrolidine-2-carboxylic acid derivatives, including the Boc-protected 5,5-dimethyl derivative.

Formation of Intermediate Compound (Formula E):

- Starting from a precursor compound (Formula G), cyclization is performed using formic mixed anhydrides (e.g., formic anhydride, acetic formic anhydride) or alkyl formates (methyl, ethyl, propyl formate) under strong base conditions (e.g., lithium bis(trimethylsilyl)amide, lithium diisopropylamide, sodium hydride).

- Acid additives such as trifluoroacetic acid or acetic acid improve yield.

Protection and Functionalization:

- The nitrogen is protected with tert-butyloxycarbonyl (Boc) groups using reagents like di-tert-butyl dicarbonate or other carbamates in the presence of bases such as DMAP, triethylamine, or pyridine.

- The reaction is performed in solvents like methanol, DMF, THF, or acetonitrile.

-

- Hydrolysis of intermediate esters to carboxylic acids is achieved using alkali bases such as lithium hydroxide or sodium hydroxide.

- Catalytic hydrogenation or reduction with hydride reagents (e.g., sodium borohydride, diisobutylaluminium hydride) converts intermediates to desired products without racemization.

-

- Removal of protecting groups or residual functional groups is done under controlled acidic conditions (formic acid, trifluoroacetic acid).

| Step | Yield (%) | Notes |

|---|---|---|

| Cyclization | 46 | Initial step with strong base |

| Boc Protection and Hydrolysis | 56 | Subsequent steps with acid addition |

This multi-step method allows for stereochemical control and modification of substituents on the pyrrolidine ring, useful for preparing derivatives with specific configurations and substituents.

Summary Table of Preparation Methods

Research Findings and Notes

- The direct Boc protection method is widely accepted due to its efficiency and operational simplicity. It avoids harsh conditions that could lead to racemization or degradation.

- The patent method offers versatility for synthesizing a range of pyrrolidine-2-carboxylic acid derivatives with different substituents and stereochemistry, but at the cost of lower overall yield and more complex procedures.

- The use of bases such as DMAP and triethylamine is critical to facilitate the Boc protection step by activating the Boc anhydride and scavenging acidic byproducts.

- Solvent choice (1,4-dioxane/water) balances solubility and reaction kinetics, enhancing yield and purity.

- Hydrolysis and reduction steps require careful control to prevent racemization, especially when chiral centers are present.

- Acid additives (e.g., trifluoroacetic acid) can improve cyclization yields by protonating intermediates and stabilizing transition states.

常见问题

How can researchers optimize the synthesis of 1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid to minimize side reactions?

Answer:

Optimizing synthesis requires careful control of reaction conditions. Start with L-proline derivatives as precursors to construct the pyrrolidine ring. Introduce the tert-butoxycarbonyl (Boc) group via esterification with tert-butyl chloroformate under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts . For dimethyl substitution, employ alkylation agents (e.g., methyl iodide) in the presence of strong bases (e.g., LDA) to avoid over-alkylation. Monitor reaction progress with TLC or HPLC, and purify via recrystallization (e.g., using ethyl acetate/hexane) to isolate high-purity products (>98%) .

What experimental protocols ensure safe handling of air-sensitive intermediates during Boc-protection reactions?

Answer:

Air-sensitive intermediates (e.g., activated esters or Grignard reagents) require inert atmospheres (N₂/Ar) and dry solvents. Use Schlenk lines or gloveboxes for moisture-sensitive steps. Personal protective equipment (PPE) must include nitrile gloves, face shields, and flame-resistant lab coats. Quench reactive intermediates (e.g., excess alkylating agents) with isopropanol or saturated NH₄Cl before disposal .

How can researchers resolve discrepancies in stereochemical assignments for 5,5-dimethylpyrrolidine derivatives?

Answer:

Combine NMR (¹H, ¹³C, and 2D NOESY) with X-ray crystallography for unambiguous stereochemical determination. For example, (2S,4S)-configured analogs exhibit distinct NOE correlations between the Boc group and pyrrolidine protons, while X-ray data confirm dihedral angles and spatial arrangements . Chiral HPLC using columns like Chiralpak IA/IB can verify enantiopurity (>99% ee) .

What are the stability limitations of the Boc group in acidic or basic reaction conditions?

Answer:

The Boc group is acid-labile, with cleavage occurring in TFA/DCM (1–4 hours, 0°C–25°C) but stable under mild bases (pH <10). Avoid prolonged exposure to strong bases (e.g., NaOH >1M), which may hydrolyze the ester. For reactions requiring basic conditions (e.g., Suzuki couplings), use alternative protecting groups (e.g., Fmoc) .

What analytical methods validate the purity of Boc-protected pyrrolidine carboxylic acids?

Answer:

Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%). LC-MS confirms molecular weight (e.g., [M+H]+ for C₁₃H₂₃NO₄: 282.17). Quantify residual solvents (e.g., DMF, THF) via GC-MS, adhering to ICH Q3C guidelines .

How to address contradictory data in Boc-deprotection kinetics across different solvents?

Answer:

Contradictions arise from solvent polarity and temperature. In DCM, TFA-mediated deprotection follows first-order kinetics (t₁/₂ ~30 min at 25°C), while in dioxane, slower kinetics (t₁/₂ ~2 hours) occur due to reduced proton availability. Validate with kinetic studies (UV-Vis monitoring at 220 nm) and DFT calculations to model transition states .

What strategies enhance the utility of this compound in peptide-based drug development?

Answer:

The Boc group enables orthogonal protection in solid-phase peptide synthesis (SPPS). The 5,5-dimethyl substitution rigidifies the pyrrolidine ring, improving peptide helicity and protease resistance. Coupling via HATU/DIPEA in DMF yields stable amide bonds. Applications include constrained peptidomimetics for GPCR targets .

What safety protocols mitigate risks during large-scale synthesis (>100g)?

Answer:

Implement engineering controls (e.g., fume hoods, explosion-proof reactors) and PPE (respirators with organic vapor cartridges). Monitor exotherms using jacketed reactors with automated cooling. Waste containing Boc intermediates must be neutralized (NaHCO₃) before disposal via licensed facilities .

How does this compound compare to other Boc-protected pyrrolidine derivatives in catalytic applications?

Answer:

The 5,5-dimethyl group enhances steric hindrance, reducing undesired side reactions in asymmetric catalysis (e.g., Michael additions). Compared to 4-phenoxy analogs, it exhibits lower solubility in polar solvents but higher thermal stability (TGA decomposition >200°C) .

What methodologies identify degradation products during long-term storage?

Answer:

Accelerated stability studies (40°C/75% RH, 6 months) reveal hydrolysis to 5,5-dimethylpyrrolidine-2-carboxylic acid. Characterize degradation products via HRMS and ¹H NMR. Store under argon at –20°C in amber vials to minimize light/oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。